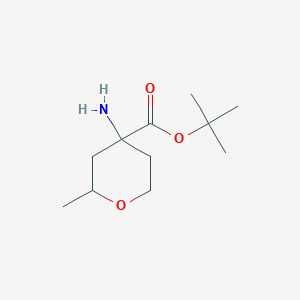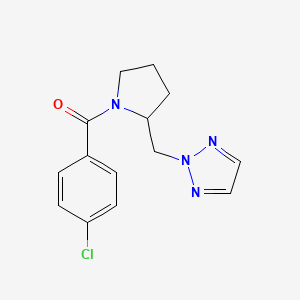
(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, and reactivity. Techniques such as spectroscopy and chromatography can be used .科学的研究の応用
Anticancer and Antimicrobial Agents
Compounds incorporating the structural motif similar to "(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone" have been synthesized for their potential anticancer and antimicrobial activities. For instance, certain heterocyclic compounds that include oxazole, pyrazoline, and pyridine rings have shown significant potency against cancer cell lines and pathogenic bacteria and fungi. These findings underscore the promise of such molecules in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Electrocatalysis and Material Science
Organometallic complexes derived from pyridyl-1,2,3-triazole ligands, which are structurally related to the compound of interest, have been synthesized and characterized. These complexes exhibit interesting electronic properties and have potential applications in electrocatalysis and as materials for electronic devices. Such studies highlight the versatility of these compounds in various fields beyond medicinal chemistry (Anderson et al., 2013).
Synthesis of Pyrrolidine Derivatives
Research on synthesizing N-substituted pyrrolidine derivatives bearing 1,2,4-triazole rings has led to the creation of compounds with significant biological activity. These activities include antiviral, anticancer, and anxiolytic effects, showcasing the compound's relevance in drug development (Prasad et al., 2021).
Solution Formulation for Poorly Water-Soluble Compounds
The challenge of increasing the in vivo exposure of poorly water-soluble compounds has been addressed through the development of precipitation-resistant solution formulations. Such formulations significantly improve plasma concentrations in biological systems, which is crucial for the successful evaluation of new drugs (Burton et al., 2012).
Chiral Intermediate Production
The production of chiral intermediates for pharmaceuticals has been explored through biotransformation reactions catalyzed by microorganisms. This approach offers an environmentally friendly and efficient method to produce key intermediates for drugs like Betahistine, demonstrating the compound's utility in green chemistry (Ni, Zhou, & Sun, 2012).
作用機序
Target of Action
The compound, also known as (2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)(4-chlorophenyl)methanone, is a complex molecule that contains a pyrrolidine ring and a 1,2,3-triazole ring Compounds with similar structures have been reported to interact with various enzymes and receptors .
Mode of Action
It’s known that the 1,2,3-triazole ring can inhibit both ache and buche activities . Additionally, the 1,2,3-triazole ring can interact with the amino acids present in the active site of EGFR receptors . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a broad range of biological activities .
Pharmacokinetics
The presence of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action and stability of similar compounds .
Safety and Hazards
特性
IUPAC Name |
(4-chlorophenyl)-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-12-5-3-11(4-6-12)14(20)18-9-1-2-13(18)10-19-16-7-8-17-19/h3-8,13H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODRRCNXSHJFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)CN3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

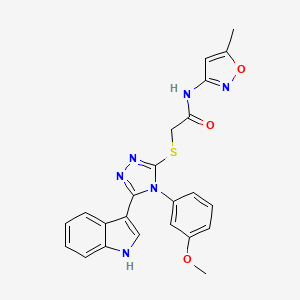
![[1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-yl]methanol;hydrochloride](/img/structure/B2824828.png)

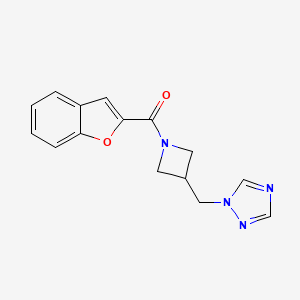
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2824833.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2824834.png)
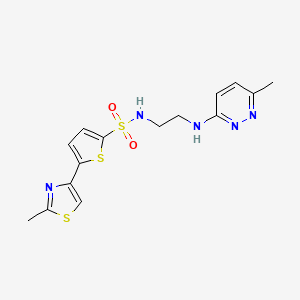

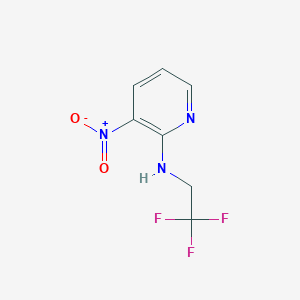
![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-piperidin-1-yl-methanone](/img/structure/B2824841.png)
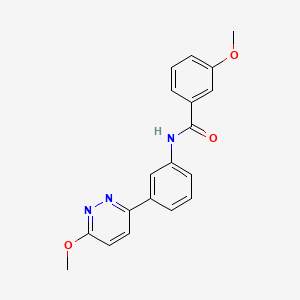
![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)
